

# The Discovery and Synthesis of 4-MeO-MiPT: A Technical Whitepaper

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## Compound of Interest

Compound Name: 4-Meo-mipt

Cat. No.: B3030822

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## Introduction

4-Methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**) is a lesser-known psychedelic tryptamine that has garnered interest within the scientific community for its unique pharmacological profile. First described in 1985 by David Repke and Alexander Shulgin, this compound is a structural analog of other well-known tryptamines and is noted for its distinct subjective effects.<sup>[1]</sup> This technical guide provides an in-depth overview of the discovery, history of synthesis, and key experimental data related to **4-MeO-MiPT**.

## Discovery and Historical Context

The initial scientific description of **4-MeO-MiPT** appeared in a 1985 paper by David B. Repke, Douglas B. Grotjahn, and Alexander T. Shulgin published in the Journal of Medicinal Chemistry. The synthesis and preliminary human bioassays were later detailed by Shulgin in his book "TiHKAL (Tryptamines I Have Known And Loved)".<sup>[1]</sup> The research was part of a broader exploration into the structure-activity relationships of tryptamine derivatives, investigating how modifications to the tryptamine backbone influence psychedelic activity.

## Synthesis of 4-MeO-MiPT

The original synthesis of **4-MeO-MiPT**, as described by Repke, Grotjahn, and Shulgin in 1985, is a multi-step process. While the full detailed protocol from the original paper is not publicly

available in its entirety, the general synthetic approach for tryptamines of this class, as outlined in "TiHKAL" and other chemical literature, follows a well-established route.

A common method for the synthesis of N,N-disubstituted tryptamines involves the use of a suitable indole precursor. For **4-MeO-MiPT**, this would be 4-methoxyindole. The synthesis would typically proceed through the formation of an indole-3-acetonitrile or a similar intermediate, followed by reduction and subsequent N-alkylation.

## Quantitative Data Summary

The following table summarizes the available quantitative data for **4-MeO-MiPT**, including its receptor binding affinities and in vivo effects.

Parameter	Value	Receptor/Assay	Species	Reference
Receptor Binding Affinity (K <sub>i</sub> , nM)				
5-HT1A	Data not available	Radioligand Binding Assay	Human	
5-HT2A	Data not available	Radioligand Binding Assay	Human	
5-HT2C	Data not available	Radioligand Binding Assay	Human	
In Vivo Effects				
Head-Twitch Response (ED <sub>50</sub> )	Data not available	Head-Twitch Response Assay	Mouse	
Effective Human Dose	20-30 mg (oral)	Human Bioassay	Human	[1]
Onset of Effects	20-40 minutes	Human Bioassay	Human	[1]
Duration of Effects	4-6 hours	Human Bioassay	Human	[1]

## Experimental Protocols

### Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity ( $K_i$ ) of **4-MeO-MiPT** for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Materials:

- Cell membranes expressing the human serotonin receptor subtype of interest.
- Radioligand specific for the receptor subtype (e.g., [3H]WAY-100635 for 5-HT1A, [3H]ketanserin for 5-HT2A).
- Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).
- **4-MeO-MiPT** test compound at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare a series of dilutions of the **4-MeO-MiPT** test compound.
- In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding equilibrium to be reached.
- Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

- Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.

## Rodent Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT<sub>2A</sub> receptor agonist activity of **4-MeO-MiPT** by measuring the frequency of head-twitch responses in mice.

Materials:

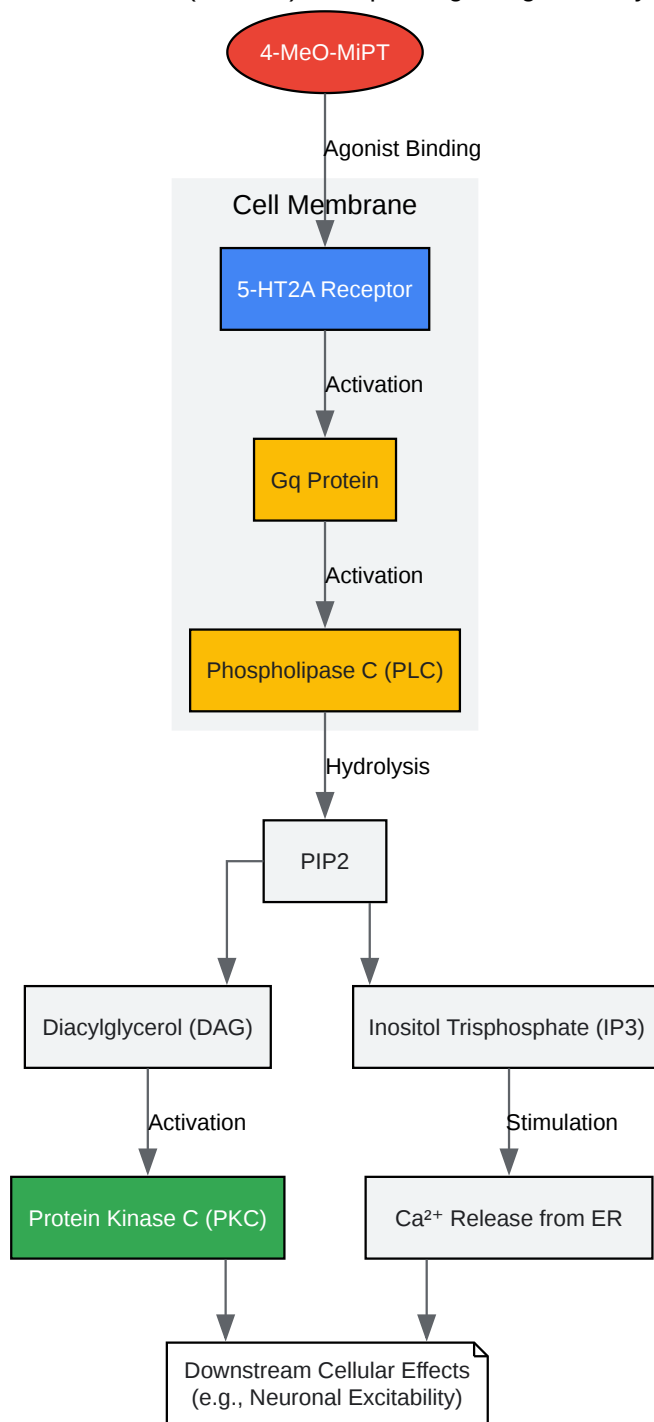
- Male C57BL/6J mice.
- **4-MeO-MiPT** test compound dissolved in a suitable vehicle (e.g., saline).
- Vehicle control.
- Observation chambers.
- Video recording equipment or a trained observer.

Procedure:

- Acclimate the mice to the observation chambers for a designated period before the experiment.
- Administer the **4-MeO-MiPT** test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
- Place the mice individually into the observation chambers.

- Record the number of head-twitches for a set duration (e.g., 30-60 minutes) starting immediately after administration. A head-twitch is characterized by a rapid, rotational movement of the head.
- Analyze the data to determine the dose-response relationship for **4-MeO-MiPT**-induced head-twitches.
- Calculate the ED50 value, which is the dose that produces 50% of the maximal response.

## Visualizations

Serotonin 2A (5-HT<sub>2A</sub>) Receptor Signaling Pathway

## Experimental Workflow for 4-MeO-MiPT Characterization



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## References

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